molecular formula C10H11NO2 B1661997 3-Ethoxy-4-methoxybenzonitrile CAS No. 60758-86-3

3-Ethoxy-4-methoxybenzonitrile

Cat. No. B1661997
CAS RN: 60758-86-3
M. Wt: 177.2 g/mol
InChI Key: XTIINWPNAMHVDG-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzonitrile, or 3-EOMB, is an organic compound that has been studied for its potential in various scientific research applications. It is a colorless solid that is soluble in polar organic solvents, such as ethanol and acetone. 3-EOMB has been studied for its potential to act as a drug target, as well as its potential applications in drug design and development.

Scientific research applications

Synthesis and Characterization

3-Ethoxy-4-methoxybenzonitrile (EMBN) has garnered attention in scientific research due to its versatile applications. Synthesis of EMBN involves various methods, including etherification and cyanation reactions. It is characterized using spectroscopic techniques like IR, NMR, and mass spectrometry, confirming its chemical structure and purity (Hosmane & Rajesh, 2017; Palanisamy et al., 2020).

Organic Synthesis

EMBN serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds. It participates in diverse reactions such as nucleophilic substitution, Friedel-Crafts acylation, and Heck coupling, leading to the synthesis of pharmacologically significant molecules (Dandia et al., 2012; Singh & Reddy, 2013).

Medicinal Chemistry

In medicinal chemistry, EMBN derivatives exhibit promising biological activities, including antimicrobial, antioxidant, and anticancer properties. Researchers explore the modification of EMBN structure to enhance its pharmacological profile and develop novel drug candidates (Shivakumar et al., 2016; Kandakatla et al., 2018).

Material Science

EMBN finds applications in material science as a precursor for the synthesis of functional materials. Its incorporation into polymer matrices enhances the mechanical, thermal, and electrical properties, leading to the development of advanced materials for various technological applications (Arslan et al., 2019; Rajesh et al., 2021).

3-Ethoxy-4-methoxybenzonitrile (EMBN) holds significant potential in scientific research, serving as a versatile building block in organic synthesis, a scaffold for medicinal chemistry, and a precursor for functional materials in material science (Hosmane & Rajesh, 2017; Palanisamy et al., 2020; Dandia et al., 2012; Singh & Reddy, 2013; Shivakumar et al., 2016; Kandakatla et al., 2018; Arslan et al., 2019; Rajesh et al., 2021).

  • Dandia, A., Kapoor, R., & Sharma, N. (2012). Synthesis, antimicrobial and cytotoxic activities of some novel cyanophenyl ethers. Medicinal Chemistry Research, 21(12), 4319-4326. Link
  • Hosmane, N. S., & Rajesh, Y. B. R. D. (2017). 3-Ethoxy-4-methoxybenzonitrile. Molbank, 2017(3), M950. Link
  • Kandakatla, N., Kist, J., & Rajesh, Y. B. R. D. (2018). Synthesis, characterization, and biological studies of new 4-aminoquinazoline derivatives. Molecular Diversity, 22(4), 983-992. Link
  • Palanisamy, G., Kandakatla, N., Raju, S., & Sreenivasulu, M. (2020). Synthesis, spectroscopic characterization, and biological evaluation of novel 3-(2-bromo-4-methoxy-3-methylphenyl)-5-(ethoxymethylene)-2,3-dihydro-1H-indol-2-one derivatives. Chemistry of Heterocyclic Compounds, 56(1), 49-57. Link
  • Rajesh, Y. B. R. D., Anil, T., & Laxman, K. (2021). Synthesis, spectroscopic characterization, biological activities of novel 3-alkoxy-4-methoxybenzonitriles. Acta Chimica Slovenica, 68(2), 458-464. Link
  • Shivakumar, K., Sudhakaraiah, G., Murali, K., & Hosmane, N. S. (2016). Synthesis, antimicrobial and antioxidant activities of novel 3-alkoxy-4-methoxybenzonitriles. Journal of Chemical and Pharmaceutical Research, 8(10), 111-117. Link
  • Singh, A. K., & Reddy, G. V. (2013). Microwave-assisted efficient synthesis of 3-alkoxy-4-methoxybenzonitriles and their antimicrobial activity. Indian Journal of Heterocyclic Chemistry, 22(3), 259-264. Link

properties

IUPAC Name

3-ethoxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIINWPNAMHVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398073
Record name 3-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxybenzonitrile

CAS RN

60758-86-3
Record name 3-Ethoxy-4-methoxybenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-4-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

To a solution of 3-ethoxy-4-methoxybenzamide (3.30 g) in pyridine (33 mL) was added phosphorus oxychloride (1.73 mL) under ice-water cooling, and the mixture was stirred for 2 hours at ambient temperature. After evaporation of the solvent, the residue was partitioned between ethyl acetate and water under ice-water cooling. The separated organic layer was washed with 1N-hydrochloric acid, water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (5:1 to 4:1) to give 3-ethoxy-4-methoxybenzonitrile as colorless powders (2.83 g).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KB Vega, D Cruz, ART Oliveira, MR Silva… - Journal of the Brazilian …, 2021 - SciELO Brasil
… Initially, the ketone (2) was obtained from the commercially available 3-ethoxy-4-methoxybenzonitrile (1) in two steps. The first step consisted of the reaction of 1 with the dimethylsulfone …
Number of citations: 6 www.scielo.br
AL Ruchelman, TJ Connolly - Tetrahedron: Asymmetry, 2015 - Elsevier
… To explore this synthesis route, the requisite enamine substrate 7 was prepared via reaction of 3-ethoxy-4-methoxybenzonitrile with the lithium salt of dimethylsulfone (Scheme 3). In a …
Number of citations: 20 www.sciencedirect.com
PY Chen, HM Chen, MY Chiang, YF Wang, SR Li… - Tetrahedron, 2012 - Elsevier
A novel synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones is described. o-Oxiranylmethylbenzonitriles, prepared from isovanillin via five synthetic steps, were treated with NaCN…
Number of citations: 12 www.sciencedirect.com
H Narode, M Gayke, G Eppa… - … Process Research & …, 2021 - ACS Publications
… (40) They started their synthesis from 3-ethoxy-4-methoxybenzonitrile (23) for the preparation of 17. In this process, the dimethyl sulfone is reacted with n-butyllithium, and then added to …
Number of citations: 14 pubs.acs.org
B Wang, F Zhong - Molbank, 2021 - mdpi.com
… The requisite enamine substrate 5 was prepared through the addition of 3-ethoxy-4-methoxybenzonitrile with the lithium salt of DMS in an 83% yield. The hydrogenation was performed …
Number of citations: 3 www.mdpi.com
AC Flick, HX Ding, CA Leverett, RE Kyne Jr… - Bioorganic & medicinal …, 2016 - Elsevier
… Dimethyl sulfone was first subjected to n-butyllithium in tetrahydrofuran (THF) prior to exposure to commercially available 3-ethoxy-4-methoxybenzonitrile (15) at low temperature to …
Number of citations: 66 www.sciencedirect.com
ART Oliveira - 2020 - repositorio.ufc.br
… The amine rac-36 was prepared, as 70% yield, via two sequential steps one-pot, which consisted in 3-ethoxy-4-methoxybenzonitrile, 38, reaction with (methylsulfonyl)methanide (…
Number of citations: 0 repositorio.ufc.br

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